molecular formula C10H20O4 B074863 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 1115-20-4

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B074863
CAS No.: 1115-20-4
M. Wt: 204.26 g/mol
InChI Key: SZCWBURCISJFEZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its two hydroxyl groups and two dimethylpropyl groups, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid with neopentyl glycol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esterification and hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves its ability to undergo esterification and hydrolysis reactions. The hydroxyl groups can form hydrogen bonds, making it a useful intermediate in various chemical processes. Its molecular targets include enzymes that catalyze esterification and hydrolysis, and it participates in pathways involving the formation and breakdown of esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its dual hydroxyl and ester functionalities, making it highly versatile in chemical synthesis and industrial applications. Its ability to participate in a wide range of reactions and its biocompatibility make it a valuable compound in various fields .

Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCWBURCISJFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027361
Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [IUCLID] White odorless solid; [MSDSonline]
Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name Hydroxypivalic acid neopentyl glycol ester
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CAS No.

1115-20-4
Record name Hydroxypivalyl hydroxypivalate
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Record name 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate
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Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Record name 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate
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Record name 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE
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Record name 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE
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Synthesis routes and methods

Procedure details

101 g (1.25 mol) of 37% strength aqueous formaldehyde solution and 99 g (1.37 mol) of isobutyraldehyde were mixed at 40° C. under nitrogen with 4.2 g (0.03 mol) of 40% strength aqueous trimethylamine solution by stirring. The temperature of the mixture rose to 93° to 94° in the course of from 15 to 20 minutes. The mixture was stirred at that temperature for a further 10 minutes, and the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure. The remaining solution of hydroxypivalinaldehyde was then cooled down to 60° C., and 1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring. After the exothermic reaction had ceased and a further, short period of stirring, 2.5 g (0.054 mol) of 100% strength formic acid were added at 70° C., and the mixture was stirred 70° C. for 10 minutes. The aqueous phase was then separated off, and the organic phase was subjected to fractional distillation. 110 g (0.54 mol) were isolated of 2,2-dimethyl-1,3-propanediol hydroxypivalate, corresponding to 86.5% of theory, based on starting formaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using macroporous resins and ion exchange resins in the synthesis of hydroxypivalic acid neopentyl glycol ester diacrylate, as described in the research paper?

A1: The research paper [] highlights several benefits of using macroporous and/or ion exchange resins for purifying hydroxypivalic acid neopentyl glycol ester diacrylate after the esterification reaction:

  • Efficient Acid Removal: These resins effectively remove unreacted acid, leading to a product that meets the required acid value specifications [].
  • Simplified Process & Reduced Waste: Unlike traditional methods, this approach eliminates the need for washing steps with bases. This simplifies the production process and significantly reduces wastewater generation [].
  • Improved Yield: Avoiding wash steps minimizes product loss, resulting in a yield increase of up to 5% [].
  • Resin Reusability & Sustainability: The resins can be regenerated and reused after reaching saturation, promoting sustainability and resource efficiency [].
  • Energy Efficiency: By eliminating washing steps, the overall energy consumption of the process is reduced [].

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